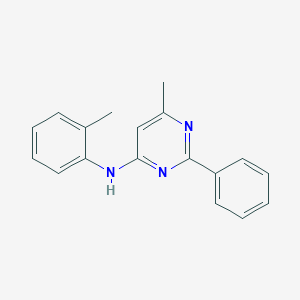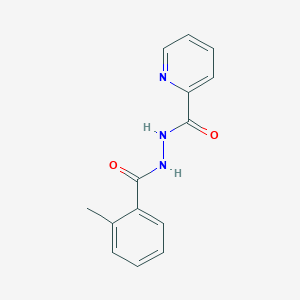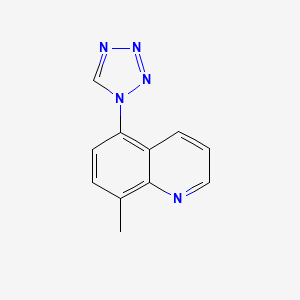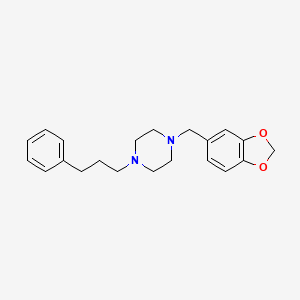
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is not fully understood. However, it has been proposed that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine inhibits the proliferation of cancer cells and induces apoptosis. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells such as macrophages. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. One area of research is the development of new derivatives of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine and the development of more specific inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine in vivo and in clinical trials.
Synthesemethoden
The synthesis of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine involves the reaction of 2-phenyl-6-methyl-4-(methylamino) pyrimidine-5-carbonitrile with 2-methyl aniline in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been studied for its anti-viral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-6-7-11-16(13)20-17-12-14(2)19-18(21-17)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMCCUJQLSFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)


![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)